molecular formula C18H21N7O B12228513 6-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile

6-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B12228513
M. Wt: 351.4 g/mol
InChI Key: XUZOBRRVKRFRHP-UHFFFAOYSA-N
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Description

6-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a morpholine ring, a pyrimidine ring, a piperazine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of solvents such as methanol or ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

6-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

6-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[4-(Morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H21N7O

Molecular Weight

351.4 g/mol

IUPAC Name

6-[4-(4-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C18H21N7O/c19-13-15-1-2-16(21-14-15)23-5-7-25(8-6-23)18-20-4-3-17(22-18)24-9-11-26-12-10-24/h1-4,14H,5-12H2

InChI Key

XUZOBRRVKRFRHP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C#N)C3=NC=CC(=N3)N4CCOCC4

Origin of Product

United States

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